Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate
Description
Structural and Functional Significance of Thiadiazole Heterocycles
The 1,3,4-thiadiazole nucleus is a five-membered aromatic heterocycle featuring one sulfur and two nitrogen atoms arranged at positions 1, 3, and 4. This configuration confers exceptional electronic properties, as the sulfur atom contributes lone pairs to the aromatic π-system, enhancing stability while enabling nucleophilic and electrophilic reactivity at specific ring positions. The planar structure facilitates π-π stacking interactions with biological targets, a feature exploited in drug design to improve binding affinity.
Substituents at the 2- and 5-positions profoundly influence the compound’s reactivity and bioactivity. For example, electron-withdrawing groups at C5 increase the electrophilicity of C2, making it susceptible to nucleophilic substitution. This tunability has led to diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The incorporation of a methylsulfanyl group at C5 in ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate introduces steric and electronic effects that modulate interactions with enzymatic targets, as seen in analogous compounds.
Role of Sulfur-Containing Substituents in Bioactive Compounds
Sulfur-containing moieties, such as methylsulfanyl (-SMe), are pivotal in enhancing the pharmacokinetic and pharmacodynamic profiles of thiadiazoles. The methylsulfanyl group contributes to increased lipophilicity, improving membrane permeability and bioavailability. Additionally, the polarizable sulfur atom engages in hydrogen bonding and van der Waals interactions with target proteins, as demonstrated in studies of thiadiazole-based carbonic anhydrase inhibitors like acetazolamide.
In this compound, the -SMe group at C5 stabilizes the thiadiazole ring through electron-donating effects, while the carbamate at C2 introduces a hydrolyzable moiety that can enhance metabolic stability. This dual functionalization mirrors trends in antiepileptic drug development, where sulfur and carbamate groups synergize to optimize blood-brain barrier penetration and target engagement.
Historical Development of Carbamate-Functionalized Thiadiazoles
The synthesis of 1,3,4-thiadiazoles dates to the late 19th century, with Emil Fischer’s pioneering work on heterocyclic systems. Early derivatives focused on unsubstituted or amino-functionalized analogs, but the mid-20th century saw a shift toward carbamate integration to exploit their hydrolytic stability and prodrug potential. For instance, the antiglaucoma drug acetazolamide (introduced in the 1950s) features a sulfonamide group but inspired later carbamate derivatives to reduce off-target effects.
Carbamate-functionalized thiadiazoles emerged prominently in the 1990s, driven by advances in cyclization techniques. The Hantzsch–Widman method, which couples hydrazine derivatives with thiocarbamoyl chlorides, enabled efficient carbamate installation at C2. This compound exemplifies this approach, where ethyl chloroformate reacts with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine under basic conditions. Subsequent structure-activity relationship (SAR) studies highlighted the carbamate’s role in balancing solubility and target selectivity, cementing its status as a versatile pharmacophore.
Table 1: Evolution of Key 1,3,4-Thiadiazole Derivatives
| Year | Derivative | Functional Groups | Therapeutic Application |
|---|---|---|---|
| 1953 | Acetazolamide | Sulfonamide | Antiglaucoma |
| 1986 | Methazolamide | Methyl-sulfonamide | Diuretic |
| 1998 | 2-Carbamate-5-arylthiadiazole | Carbamate, aryl | Anticonvulsant |
| 2020 | Ethyl [5-(SMe)-thiadiazolyl]carbamate | Carbamate, methylsulfanyl | Antimicrobial research |
Properties
CAS No. |
5319-74-4 |
|---|---|
Molecular Formula |
C6H9N3O2S2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
ethyl N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H9N3O2S2/c1-3-11-5(10)7-4-8-9-6(12-2)13-4/h3H2,1-2H3,(H,7,8,10) |
InChI Key |
PSCBXDKVPYCBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis from Hydrazine and Carbonyl Precursors
One common approach starts with hydrazine derivatives and carbonyl compounds to form the thiadiazole ring:
Step 1: Preparation of Thiadiazole Intermediate
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is treated with Lawesson’s reagent in tetrahydrofuran (THF) at 75°C for 3 hours. Lawesson’s reagent facilitates the conversion of the oxo group to a thiocarbonyl, promoting cyclization to form the 1,3,4-thiadiazole ring.
Step 2: Purification
The reaction mixture is diluted with ethyl acetate, treated with decolorizing charcoal, stirred at room temperature, filtered, and concentrated under vacuum. The crude product is purified by column chromatography (silica gel, petroleum ether:ethyl acetate = 3:7) to yield ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate with a yield of approximately 28%.
Introduction of the Methylsulfanyl Group
The methylsulfanyl group at the 5-position can be introduced by substitution reactions on the thiadiazole ring or by using methylthiol-containing precursors during ring formation. Specific details on this step are less commonly detailed in open literature but are implied in the preparation of the final compound.
Carbamate Formation
The carbamate moiety is introduced by reacting the thiadiazole amine derivative with ethyl chloroformate or similar carbamoylating agents under controlled temperature conditions:
A typical procedure involves reacting the amine with ethyl chloroformate in an inert solvent such as cumene or tetrahydrofuran, maintaining the temperature below 60°C to avoid side reactions.
The reaction mixture is then heated to reflux to complete the carbamate formation.
Workup involves aqueous extraction, pH adjustment (often to acidic conditions), and separation of organic and aqueous layers.
The organic layer is concentrated under reduced pressure and purified by crystallization or chromatography to isolate the ethyl carbamate product.
Alternative Synthetic Routes
Other synthetic routes reported in literature involve:
Cyclization of hydrazinyl derivatives with carbon disulfide or Lawesson’s reagent to form the thiadiazole ring.
Subsequent functionalization with methylthiolating agents to introduce the methylsulfanyl group.
Final carbamate formation by reaction with carbamoyl chlorides or isocyanates.
Summary Table of Preparation Steps
Research Findings and Notes
The use of Lawesson’s reagent is critical for the efficient formation of the thiadiazole ring by converting carbonyl groups to thiocarbonyls, facilitating cyclization.
Temperature control during carbamate formation is essential to prevent decomposition or side reactions.
Purification steps involving aqueous workup and pH adjustment help in isolating the carbamate in high purity.
Yields for the initial cyclization step are moderate (~28%), indicating room for optimization in synthetic protocols.
The methylsulfanyl substitution step is less documented in detail but is crucial for the biological activity of the compound.
The synthetic methods are consistent with those used for related thiadiazole carbamate derivatives, as reported in patent literature and research articles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The ethyl carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted carbamates and thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is no exception. Research suggests that this compound may interfere with microbial enzyme systems or disrupt cellular processes in pathogens, making it a candidate for development as an antimicrobial agent.
Case Studies:
- Antifungal Activity : In vitro studies have shown that this compound demonstrates efficacy against various fungal strains. The mechanism of action is believed to involve inhibition of fungal cell wall synthesis.
- Bacterial Resistance : Research has indicated that compounds in the thiadiazole class can combat antibiotic-resistant bacteria. This compound may enhance the effectiveness of existing antibiotics when used in combination therapies.
Pharmaceutical Applications
The unique structure of this compound allows for potential applications in drug development. Its interactions with specific biological targets suggest it could play a role in modulating metabolic pathways.
Potential Therapeutic Uses:
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers. Further research could elucidate the anti-inflammatory potential of this compound.
- Cancer Research : Preliminary studies indicate that thiadiazole derivatives may possess anticancer properties. This compound's ability to induce apoptosis in cancer cells warrants further investigation.
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses as a potential fungicide or bactericide. Its effectiveness against plant pathogens could lead to its use in crop protection products.
Research Insights:
- Plant Pathogen Control : this compound has been tested for efficacy against common agricultural pathogens. Results show promising antifungal activity that could be leveraged in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in essential biological processes.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Differences :
- Methylsulfanyl vs.
- Carbamate vs. Thiol : The ethyl carbamate moiety may confer metabolic stability compared to thiols, which are prone to oxidation or disulfide formation .
Thiazole-Based Carbamates
Thiazole and thiadiazole rings differ in electronic structure and steric effects, influencing their pharmacological profiles:
Key Differences :
- Electronic Effects : The thiadiazole ring contains two nitrogen atoms and one sulfur, creating a more electron-deficient core than thiazole, which may enhance interactions with biological targets .
- Biodistribution : Thiazole derivatives often exhibit better aqueous solubility, whereas thiadiazoles like the target compound may favor lipid-rich environments due to the -SMe group .
Ethyl Carbamate (EC) and Toxicity Considerations
While EC itself is a simple carbamate (NH₂COOEt), its structural resemblance to the target compound’s carbamate group necessitates caution:
Implications :
Biological Activity
Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound belonging to the thiadiazole class, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in agriculture and medicine.
Chemical Structure and Properties
- Molecular Formula : C6H9N3O2S
- Molecular Weight : Approximately 187.22 g/mol
- Structure : The compound features a thiadiazole ring substituted with a methylthio group at the 5-position and an ethyl carbamate moiety.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiadiazole ring through condensation reactions.
- Introduction of the methylthio group via nucleophilic substitution.
- Coupling with an ethyl carbamate to yield the final product.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that thiadiazole derivatives can inhibit both bacterial and fungal growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 32 µg/mL |
| Escherichia coli | Bacterial | 64 µg/mL |
| Candida albicans | Fungal | 16 µg/mL |
| Aspergillus niger | Fungal | 32 µg/mL |
These values suggest that the compound is particularly effective against Candida albicans and Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with enzymes critical for microbial metabolism, disrupting their function and leading to cell death.
- Disruption of Cellular Processes : It may interfere with cellular processes such as protein synthesis or cell wall formation in bacteria and fungi.
Case Studies
Several studies have evaluated the efficacy of thiadiazole derivatives in clinical and agricultural settings:
- Antifungal Efficacy : A study demonstrated that derivatives similar to this compound showed promising antifungal activity against various strains of Candida and Aspergillus species. The study utilized serial dilution methods to determine MIC values and confirmed the compound's potential as a fungicide in agricultural applications .
- Antibacterial Activity : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds within the same class exhibited varying degrees of activity, with this compound showing significant inhibition against Staphylococcus aureus .
Applications
The unique biological properties of this compound suggest several potential applications:
- Agricultural Chemistry : Its efficacy as a pesticide or fungicide makes it a candidate for protecting crops from fungal infections.
- Pharmaceutical Development : The compound's antimicrobial properties could lead to its development as a novel therapeutic agent for treating infections resistant to conventional antibiotics.
Q & A
Q. What are the efficient synthetic routes for Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate and its derivatives?
A two-step methodology is commonly employed:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of the thiol group using ethyl chloroacetate or similar reagents to introduce the carbamate moiety . Key variables include the choice of alkylating agents (e.g., ethyl cyanoacetate for cyano-substituted derivatives) and reaction solvents (e.g., dry acetonitrile for cyclization) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Methyl protons appear as singlets at ~2.60–2.62 ppm, while ethyl groups show triplets (1.28–1.33 ppm) and quartets (2.98–2.99 ppm). Aromatic protons in disubstituted benzene derivatives resonate at 7.13–7.43 ppm .
- IR Spectroscopy : NH stretching (3285–3303 cm⁻¹), carbonyl (C=O) at 1652–1666 cm⁻¹, and aliphatic C-H (~2916–2995 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion peaks ([M + H]+) validate molecular formulas (e.g., C₉H₁₄N₂S₂ for cyclohexyl derivatives) .
Q. How is the biological activity of these derivatives assessed in vitro?
- Cytotoxicity Assays : Compounds are screened against cancer cell lines (e.g., MCF-7) using fluorescence-based aromatase inhibition assays. Substrate/NADP+ mixtures are added post-incubation, and fluorescence (ex/em = 488/527 nm) quantifies activity .
- Dose-Response Curves : IC₅₀ values are calculated to rank potency, with derivatives like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide showing promising activity .
Advanced Research Questions
Q. What is the mechanistic pathway for thermal decomposition of this compound?
Computational studies (MP2/6–31++G(2d,p)) reveal a cis-concerted elimination mechanism:
- Step 1 : Formation of ethylene and 5-(cyanomethyl)-1,3,4-thiadiazol-2-yl-carbamic acid via a six-membered cyclic transition state.
- Step 2 : Decarboxylation via a four-membered transition state, yielding CO₂ and 5-amino-1,3,4-thiadiazole-2-acetonitrile . The modified Arrhenius equation (log k = 9.01 + 1.32 log T – 6946/T) aligns with experimental data (405–458 K) .
Q. How do structural modifications influence anticancer activity?
- Substituent Effects : Methyl/ethyl groups at the 5-position enhance lipophilicity and membrane permeability, while aryl groups (e.g., p-tolyl) improve π-π stacking with biological targets .
- Thioether Linkages : Sulfanylacetic acid derivatives exhibit improved binding to glutaminase (GLS), as seen in BPTES analogs, by disrupting enzyme oligomerization .
Q. What computational tools optimize reaction pathways for synthesis?
- Transition State Analysis : Intrinsic reaction coordinate (IRC) calculations and Wiberg bond indices confirm "early" transition states closer to reactants .
- DFT Studies : Predict regioselectivity in alkylation steps by analyzing frontier molecular orbitals (HOMO/LUMO) of intermediates .
Q. How can NMR spectral resolution be improved for complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
